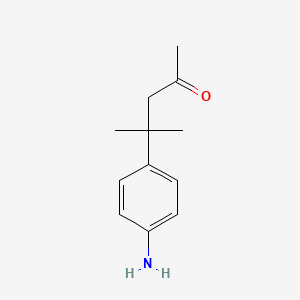
4-(4-Aminophenyl)-4-methylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminophenyl)-4-methylpentan-2-one is an organic compound characterized by a phenyl ring substituted with an amino group and a ketone group on a pentane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Reduction: The nitro group in 4-nitrophenol is then reduced to an amino group, resulting in 4-aminophenol.
Alkylation: The final step involves the alkylation of 4-aminophenol with 4-methylpentan-2-one under specific reaction conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
科学研究应用
4-(4-Aminophenyl)-4-methylpentan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and specialty chemicals.
作用机制
The mechanism of action of 4-(4-Aminophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
相似化合物的比较
4-Aminophenol: Shares the amino group but lacks the ketone group and the pentane chain.
4-(4-Dimethylaminophenyl)-4-methylpentan-2-one: Similar structure but with a dimethylamino group instead of an amino group.
Uniqueness: 4-(4-Aminophenyl)-4-methylpentan-2-one is unique due to the presence of both an amino group and a ketone group on a pentane chain, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-4-methylpentan-2-one |
InChI |
InChI=1S/C12H17NO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8,13H2,1-3H3 |
InChI 键 |
GVJLWQUIBFNDLK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C)(C)C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


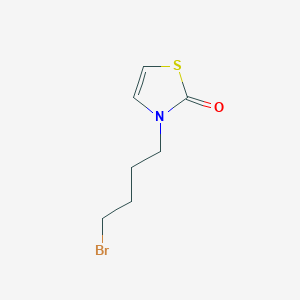
![4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13199731.png)
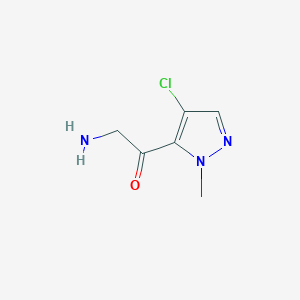
![[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
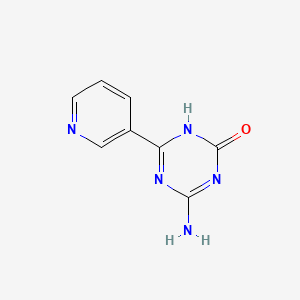
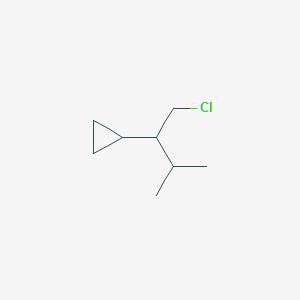
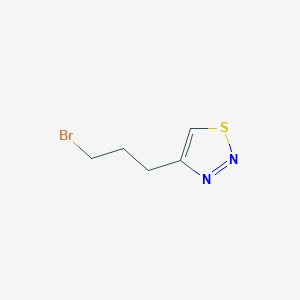

![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
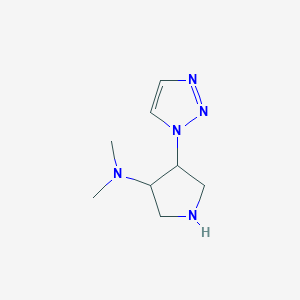
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)
